In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 2-(1-Methylcyclopropyl)benzoic acid
In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 2-(1-Methylcyclopropyl)benzoic acid
Executive Summary
2-(1-Methylcyclopropyl)benzoic acid (CAS: 1379246-31-7) is a highly specialized, sterically constrained building block increasingly utilized in advanced medicinal chemistry and agrochemical development[1]. The strategic incorporation of a 1-methylcyclopropyl moiety at the ortho position of a benzoic acid core provides a unique combination of conformational restriction, altered physicochemical properties, and profound metabolic resistance. This whitepaper details the structural dynamics, synthetic methodologies, and pharmacological rationale behind deploying this compound in modern drug design.
Physicochemical Profiling & Structural Analysis
The physical and structural properties of 2-(1-methylcyclopropyl)benzoic acid dictate its behavior in both synthetic pathways and biological systems.
Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 2-(1-Methylcyclopropyl)benzoic acid |
| CAS Number | 1379246-31-7 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.22 g/mol |
| Topological Polar Surface Area (TPSA) | 37.3 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
Table 1: Key physicochemical properties of 2-(1-Methylcyclopropyl)benzoic acid.
Structural Dynamics & The Ortho-Effect
The ortho-substitution of the bulky 1-methylcyclopropyl group fundamentally alters the spatial geometry of the benzoic acid core. The steric bulk forces the carboxylate moiety out of coplanarity with the phenyl ring. This dihedral twist disrupts π-conjugation, which slightly lowers the pKa (increasing acidity) compared to an unsubstituted benzoic acid. Furthermore, this out-of-plane conformation provides significant steric shielding to the carboxylate group, reducing its susceptibility to rapid Phase II metabolic conjugation, such as glucuronidation.
Bioisosteric Rationale & Metabolic Stability
In medicinal chemistry, the 1-methylcyclopropyl group acts as a conformationally restricted bioisostere for the tert-butyl or isopropyl group[2]. While tert-butyl groups are prone to rapid oxidative metabolism via hydrogen abstraction at the sp³ hybridized methyl carbons by Cytochrome P450 (CYP450) enzymes, the cyclopropyl ring possesses a significantly higher C-H bond dissociation energy[3]. Because it lacks easily abstractable benzylic or tertiary protons, the 1-methylcyclopropyl group confers superior metabolic stability, prolonging the pharmacokinetic half-life of the parent drug[2][4].
Pharmacological logic of replacing a tert-butyl group with a 1-methylcyclopropyl bioisostere.
Synthetic Methodologies & Protocols
The synthesis of 1-methylcyclopropyl-substituted arenes typically relies on either direct cross-coupling (e.g., Suzuki-Miyaura coupling using cyclopropyl trifluoroborates)[5] or an alkenylation-cyclopropanation sequence[6]. The latter provides exceptional regiocontrol and scalability.
Synthetic workflow for 2-(1-methylcyclopropyl)benzoic acid highlighting key transformations.
Detailed Protocol: Synthesis via Modified Simmons-Smith Cyclopropanation
This protocol details the conversion of methyl 2-(prop-1-en-2-yl)benzoate to the target compound.
Causality & Design: The Furukawa modification of the Simmons-Smith reaction utilizing diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) is selected over the traditional Zn-Cu couple. Et₂Zn generates a highly reactive, homogeneous zinc carbenoid intermediate (EtZnCH₂I) that effectively cyclopropanates the sterically hindered ortho-isopropenyl group without inducing radical polymerization of the olefin[6].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve methyl 2-(prop-1-en-2-yl)benzoate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a strict argon atmosphere.
-
Causality: Moisture must be rigorously excluded; water rapidly protonates and quenches the zinc carbenoid, leading to incomplete conversion and poor yields.
-
-
Carbenoid Generation: Cool the reaction mixture to 0 °C. Slowly add a solution of diethylzinc (1.0 M in hexanes, 3.0 equiv) dropwise. Stir for 10 minutes, then add diiodomethane (3.0 equiv) dropwise.
-
Causality: Sequential addition at low temperature controls the highly exothermic formation of the EtZnCH₂I active species, preventing thermal degradation and side-product formation.
-
-
Cyclopropanation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 9:1) until the starting material is entirely consumed.
-
Quenching & Extraction (Self-Validating Step): Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl.
-
Causality: NH₄Cl breaks down the zinc salts into water-soluble complexes. Failing to use NH₄Cl results in the formation of intractable zinc hydroxide emulsions during extraction, trapping the product. Extract the aqueous layer with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Saponification: Dissolve the crude methyl 2-(1-methylcyclopropyl)benzoate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 equiv) and heat to 50 °C for 4 hours. Acidify the mixture with 1M HCl to pH 2, extract with EtOAc, and recrystallize from heptane to yield pure 2-(1-methylcyclopropyl)benzoic acid.
Application in Drug Design
The strategic placement of the 1-methylcyclopropyl group serves a dual purpose in lead optimization:
-
Metabolic Evasion: By replacing a traditional alkyl group, the molecule evades the CYP450-mediated oxidative degradation pathway, effectively mitigating the "magic methyl" liability[4].
-
Target Binding Optimization: The cyclopropyl ring locks the methyl group into a specific spatial vector. This rigidification optimizes hydrophobic interactions within the binding pocket of target kinases or receptors while minimizing the entropic penalty typically associated with the binding of flexible alkyl chains.
| Substituent | Steric Bulk (A-value) | CYP450 Oxidation Risk | Lipophilicity (LogP contribution) |
| tert-Butyl | ~4.8 | High (9 abstractable protons) | High |
| Isopropyl | ~2.1 | Moderate (1 benzylic proton) | Moderate |
| 1-Methylcyclopropyl | ~4.5 | Low (High C-H bond energy) | Moderate-High |
Table 2: Comparative bioisosteric profiling of common lipophilic substituents.
Analytical Characterization & Validation
To ensure the integrity of the synthesized batch, the following self-validating analytical parameters must be met to confirm identity and purity[1]:
-
¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the cyclopropyl methylene protons appearing as distinct multiplets in the highly shielded upfield region ( δ 0.60 - 0.90 ppm) and the singlet for the methyl group ( δ 1.20 - 1.40 ppm). The aromatic protons will appear as a characteristic ortho-substituted pattern between δ 7.10 - 8.00 ppm.
-
LC-MS (ESI-): The mass spectrum must show the [M-H]⁻ ion at m/z 175.08, confirming the molecular weight of 176.22 g/mol .
-
HPLC Validation: Purity > 98% must be validated using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA), utilizing an internal standard to quantify any unreacted starting material.
Sources
- 1. americanelements.com [americanelements.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. 1,3-Bis(1-methylcyclopropyl)urea | 2044706-57-0 | Benchchem [benchchem.com]
- 4. 3-(1-Methylcyclopropyl)phenol | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
